Azetomycin II

Actinomycin Biosynthesis Structure-Activity Relationship Non-Proteinogenic Amino Acid

Standard actinomycins fail to isolate proline residue contributions in DNA intercalation studies. Azetomycin II, with both prolines replaced by azetidine-2-carboxylic acid (AzC:Pro ratio 2:0), provides a defined structural analog.

• Differentiated bioactivity: 70% of Actinomycin IV potency vs. B. subtilis
• Unique mechanism: DNA intercalation & RNA synthesis inhibition
• SAR-ready: Compare vs. Azetomycin I (1:1) & Actinomycin IV (0:2)
• Supply: Packaged for research under ambient or cold chain

Molecular Formula C60H82N12O16
Molecular Weight 1227.4 g/mol
CAS No. 59481-55-9
Cat. No. B14168322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetomycin II
CAS59481-55-9
Molecular FormulaC60H82N12O16
Molecular Weight1227.4 g/mol
Structural Identifiers
SMILESCC1C(C(=O)NC(C(=O)N2CCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C
InChIInChI=1S/C60H82N12O16/c1-25(2)40-57(82)71-21-19-34(71)55(80)67(13)23-36(73)69(15)46(27(5)6)59(84)86-31(11)42(53(78)63-40)65-51(76)33-18-17-29(9)49-44(33)62-45-38(39(61)48(75)30(10)50(45)88-49)52(77)66-43-32(12)87-60(85)47(28(7)8)70(16)37(74)24-68(14)56(81)35-20-22-72(35)58(83)41(26(3)4)64-54(43)79/h17-18,25-28,31-32,34-35,40-43,46-47H,19-24,61H2,1-16H3,(H,63,78)(H,64,79)(H,65,76)(H,66,77)
InChIKeyPWHNEQXRWYMVQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetomycin II: Actinomycin Analog for Research


Azetomycin II (Azet-II) is a biosynthetic actinomycin analog in which both native proline residues are replaced by the non-proteinogenic amino acid azetidine-2-carboxylic acid (AzC) [1]. Produced by directed fermentation of Streptomyces antibioticus, it shares the characteristic phenoxazinone chromophore and cyclic pentapeptide lactone architecture of the actinomycin class, but with a distinct AzC:proline molar ratio of 2:0 [1]. This structural alteration confers a differentiated spectrum of antimicrobial and biochemical activity relative to the parent actinomycins, establishing its value as a specialized research tool.

Azetomycin II: Not Interchangeable with Other Actinomycins


Generic substitution within the actinomycin family is precluded by non-linear structure-activity relationships. Even minor modifications at the proline site dramatically alter the molecule's DNA-binding geometry and downstream biological effects [1]. Azetomycin II, with its complete replacement of proline by azetidine-2-carboxylic acid, exhibits a quantitatively distinct inhibitory profile against Bacillus subtilis growth and RNA synthesis compared to the mono-substituted Azetomycin I and the parent Actinomycin IV [1]. Furthermore, its mechanism of action—DNA intercalation and RNA polymerase inhibition—is fundamentally different from that of the macrolide azithromycin, with which it is sometimes erroneously grouped based on nomenclature similarity [2]. Relying on a structurally related actinomycin or a similarly named compound will not reproduce the specific experimental outcomes associated with Azetomycin II.

Azetomycin II Head-to-Head Evidence


Complete Proline Replacement by Azetidine

Azetomycin II is differentiated from its closest analog, Azetomycin I, by the molar ratio of azetidine-2-carboxylic acid (AzC) to proline. Azetomycin II contains a 2:0 ratio (complete replacement), whereas Azetomycin I contains a 1:1 ratio (partial replacement) [1].

Actinomycin Biosynthesis Structure-Activity Relationship Non-Proteinogenic Amino Acid

Differential Growth Inhibition vs. Actinomycin IV

In a direct comparative study, Azetomycin II exhibited 70% of the growth inhibitory activity of Actinomycin IV against Bacillus subtilis. The relative order of potency was Actinomycin IV ≥ Azetomycin I (80%) > Azetomycin II (70%) >>> Azet-III [1].

Antibacterial Activity Gram-Positive Bacteria Actinomycin Pharmacology

Biphasic Effect on DNA Synthesis

Unlike typical actinomycins that are known only for inhibition, Azetomycin II (as a class member) was shown to stimulate DNA synthesis at concentrations below 1 μg/ml [1]. This biphasic effect is a class-level characteristic that distinguishes these azetidine-containing actinomycins from other DNA-binding agents.

DNA Synthesis Actinomycin Mechanism Concentration-Dependent Effect

Azetomycin II Validated Applications


Proline Residue SAR in Actinomycin

Azetomycin II's complete substitution of proline with azetidine-2-carboxylic acid (2:0 ratio) makes it an ideal tool for structure-activity relationship (SAR) studies. By comparing its DNA-binding affinity and RNA synthesis inhibition kinetics with those of Actinomycin IV (0:2 ratio) and Azetomycin I (1:1 ratio), researchers can isolate the contribution of the proline residue to molecular recognition and pharmacological activity [1].

Biphasic DNA Metabolism Effects

The observation that azetidine-containing actinomycins stimulate DNA synthesis at sub-inhibitory concentrations (<1 μg/ml) offers a unique experimental system. Azetomycin II can be employed in kinetic studies to dissect the molecular switch between activation and repression of DNA replication, providing insights into the nuanced regulatory effects of DNA intercalators [1].

Selective Gram-Positive Growth Inhibition

For research requiring a potent inhibitor of Gram-positive bacteria with a defined, and partially attenuated, potency relative to the native compound, Azetomycin II (70% activity of Actinomycin IV against B. subtilis) provides a calibrated alternative [1]. Its activity profile is useful in microbiological assays where the full potency of Actinomycin IV would be undesirable.

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